

# Introduction: Defining Zinc Bromide and Its Core Identity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Zinc Bromide

Cat. No.: B051497

[Get Quote](#)

**Zinc Bromide** ( $ZnBr_2$ ) is an inorganic salt that has garnered significant attention across various scientific disciplines, from organic synthesis to energy storage.<sup>[1]</sup> It is identified by the CAS Number 7699-45-8.<sup>[1][2][3][4][5][6]</sup> This compound presents as a white, crystalline, and hygroscopic powder, sharing many characteristics with zinc chloride, such as high solubility in water to form acidic solutions and good solubility in various organic solvents.<sup>[1]</sup> Its utility in a laboratory and industrial setting is broad, largely owing to its function as a potent Lewis acid and its unique physical properties in aqueous solutions.<sup>[7][8]</sup> This guide serves as a comprehensive technical resource for scientists, researchers, and professionals in drug development, providing in-depth information on its properties, applications, and critical safety protocols.

## Physicochemical Properties: A Quantitative Overview

For any laboratory application, a thorough understanding of a compound's physical and chemical properties is paramount. These characteristics dictate the conditions for its storage, handling, and deployment in experimental setups. The key properties of **Zinc Bromide** are summarized below.

| Property             | Value                                                        | Source(s)                                                   |
|----------------------|--------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number           | 7699-45-8                                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula    | ZnBr <sub>2</sub>                                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molar Mass           | 225.20 g/mol                                                 | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance           | White, hygroscopic crystalline powder                        | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Density              | 4.20 g/cm <sup>3</sup> (at 20 °C)                            | <a href="#">[1]</a>                                         |
| Melting Point        | 394 °C (741 °F)                                              | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Boiling Point        | 697 °C (1,287 °F)                                            | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Solubility in Water  | 447 g/100 mL (at 20 °C)                                      | <a href="#">[1]</a>                                         |
| Solubility (Organic) | Very soluble in alcohol, ether, acetone, and tetrahydrofuran | <a href="#">[1]</a>                                         |

## Synthesis and Chemical Structure

Understanding the synthesis and structure of ZnBr<sub>2</sub> provides crucial insights into its purity, reactivity, and handling requirements, particularly the distinction between its anhydrous and hydrated forms.

### Synthesis Pathways:

- Hydrated Form (ZnBr<sub>2</sub>·2H<sub>2</sub>O): The dihydrate is typically prepared by reacting zinc oxide or zinc metal with hydrobromic acid.[\[1\]](#)
  - ZnO + 2HBr + H<sub>2</sub>O → ZnBr<sub>2</sub>·2H<sub>2</sub>O
  - Zn + 2HBr → ZnBr<sub>2</sub> + H<sub>2</sub>
- Anhydrous Form (ZnBr<sub>2</sub>): The anhydrous salt, which is critical for its use as a Lewis acid in water-sensitive organic reactions, can be produced through several methods[\[1\]](#):
  - Dehydration of the dihydrate using hot carbon dioxide.

- Direct reaction of zinc metal with bromine.
- Sublimation of the solid in a stream of hydrogen bromide gas.

**Structural Characteristics:** The structure of **Zinc Bromide** is not monolithic; it varies with its physical state. In its crystalline form,  $\text{ZnBr}_2$  adopts a structure similar to zinc iodide, where tetrahedral zinc centers are linked to form a three-dimensional framework.<sup>[1]</sup> In the gaseous phase, VSEPR theory correctly predicts a linear geometry with a Zn-Br bond length of 221 pm.<sup>[1]</sup> This structural simplicity in the gas phase is foundational to its predictable behavior as a Lewis acid.

## Core Applications in Research and Development

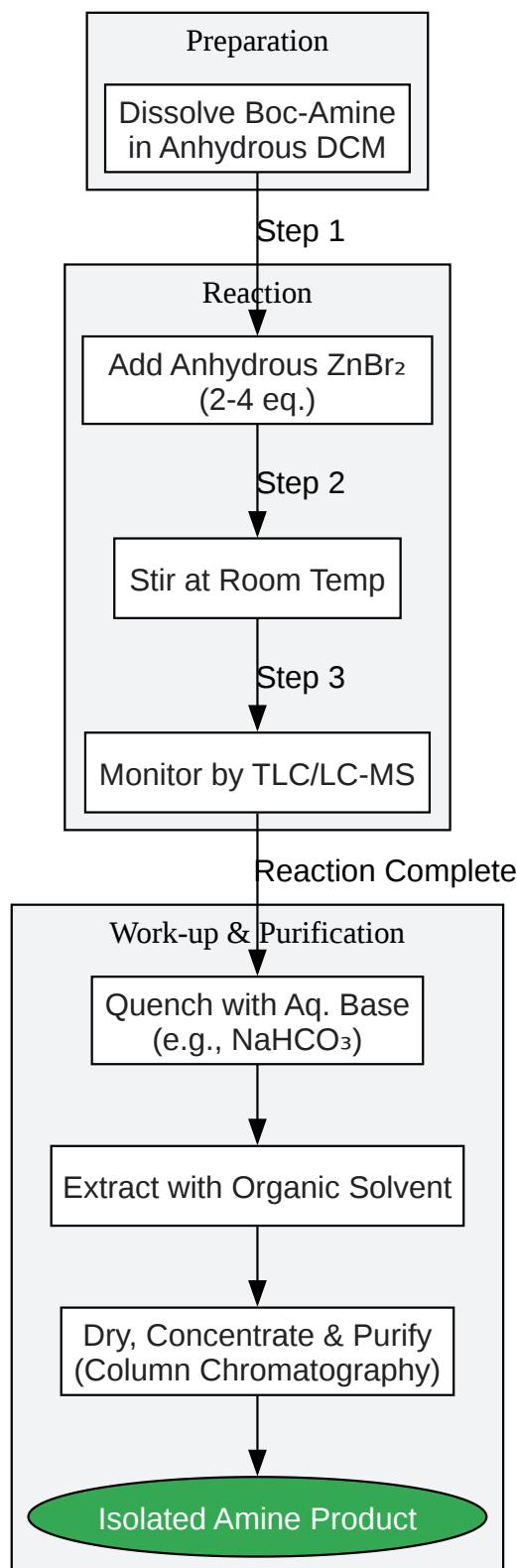
The utility of **Zinc Bromide** is diverse, but its role as a Lewis acid catalyst is particularly significant for the target audience of this guide.

### Lewis Acid Catalysis in Organic Synthesis

As a Lewis acid, anhydrous  $\text{ZnBr}_2$  is adept at accepting electron pairs, which allows it to activate substrates and catalyze a wide range of organic transformations.<sup>[1][8]</sup> This property is leveraged in numerous reactions critical to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).<sup>[8][9][10]</sup>

- **Mechanism of Action:** The zinc (II) ion acts as an electrophilic center, coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate. This coordination polarizes key bonds, making the substrate more susceptible to nucleophilic attack. This is the fundamental principle behind its catalytic activity.<sup>[11]</sup>
- **Key Applications:**
  - **Protecting Group Chemistry:**  $\text{ZnBr}_2$  is used for the selective removal of Boc (tert-butyloxycarbonyl) protecting groups from secondary amines, an essential step in multi-step synthesis.<sup>[3]</sup>
  - **Stereospecific Reactions:** It serves as an effective catalyst for stereospecific and regioselective reactions, such as those involving silacyclopropanes and carbonyl compounds.

- Heterocycle Synthesis: Recent literature highlights its use in synthesizing heterocyclic molecules, which form the core of many pharmaceutical compounds.[8]
- Friedel-Crafts Reactions and Cyclizations: Its catalytic activity is also applied in Friedel-Crafts acylations and various cyclization processes for building complex molecular scaffolds.[10]


## Workflow: Boc Deprotection of a Secondary Amine using ZnBr<sub>2</sub>

The following is a representative protocol for a common synthetic application of **Zinc Bromide**. The causality behind using ZnBr<sub>2</sub> lies in its ability to coordinate with the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage under mild conditions, often leaving other sensitive functional groups intact.

### Experimental Protocol:

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
- Reagent Addition: Add anhydrous **Zinc Bromide** (ZnBr<sub>2</sub>) (typically 2-4 equivalents) to the solution. Note: The hygroscopic nature of ZnBr<sub>2</sub> necessitates handling in a dry environment (e.g., under an inert atmosphere or in a glove box) to prevent the introduction of water, which can quench the reaction.
- Reaction: Stir the reaction mixture at room temperature.
- Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
- Work-up: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate or ammonium hydroxide) to neutralize the acidic mixture and precipitate zinc salts.

- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent in vacuo. The crude product can then be purified using column chromatography.



[Click to download full resolution via product page](#)

*Fig 1. Experimental workflow for ZnBr<sub>2</sub>-mediated Boc deprotection.*

## Other Notable Applications

- **High-Density Fluids:** Concentrated aqueous solutions of ZnBr<sub>2</sub> are extremely dense.[1] This property is exploited in the oil and gas industry for drilling and completion fluids to control high-pressure wells.[1][9]
- **Radiation Shielding:** These dense solutions are also used as transparent radiation shielding in the windows of hot cells for handling radioactive materials.[1][7][12][13] The advantage over lead glass is that the aqueous solution is self-repairing and does not darken over time from radiation exposure.[1]
- **Battery Technology:** **Zinc bromide** is a key electrolyte component in zinc-bromine flow batteries, a type of rechargeable battery being explored for large-scale energy storage.[1][14][15][16][17] These batteries are noted for their 100% depth of discharge capability, long cycle life, and use of low-cost, abundant materials.[14][18]

## Safety Data Sheet (SDS) Analysis: A Guide to Safe Handling

The safe handling of any chemical reagent is non-negotiable. **Zinc Bromide**, while highly useful, possesses significant hazards that demand strict adherence to safety protocols. The following is a synthesis of information typically found in a Safety Data Sheet (SDS) for ZnBr<sub>2</sub>.

### Hazard Identification (GHS Classification):

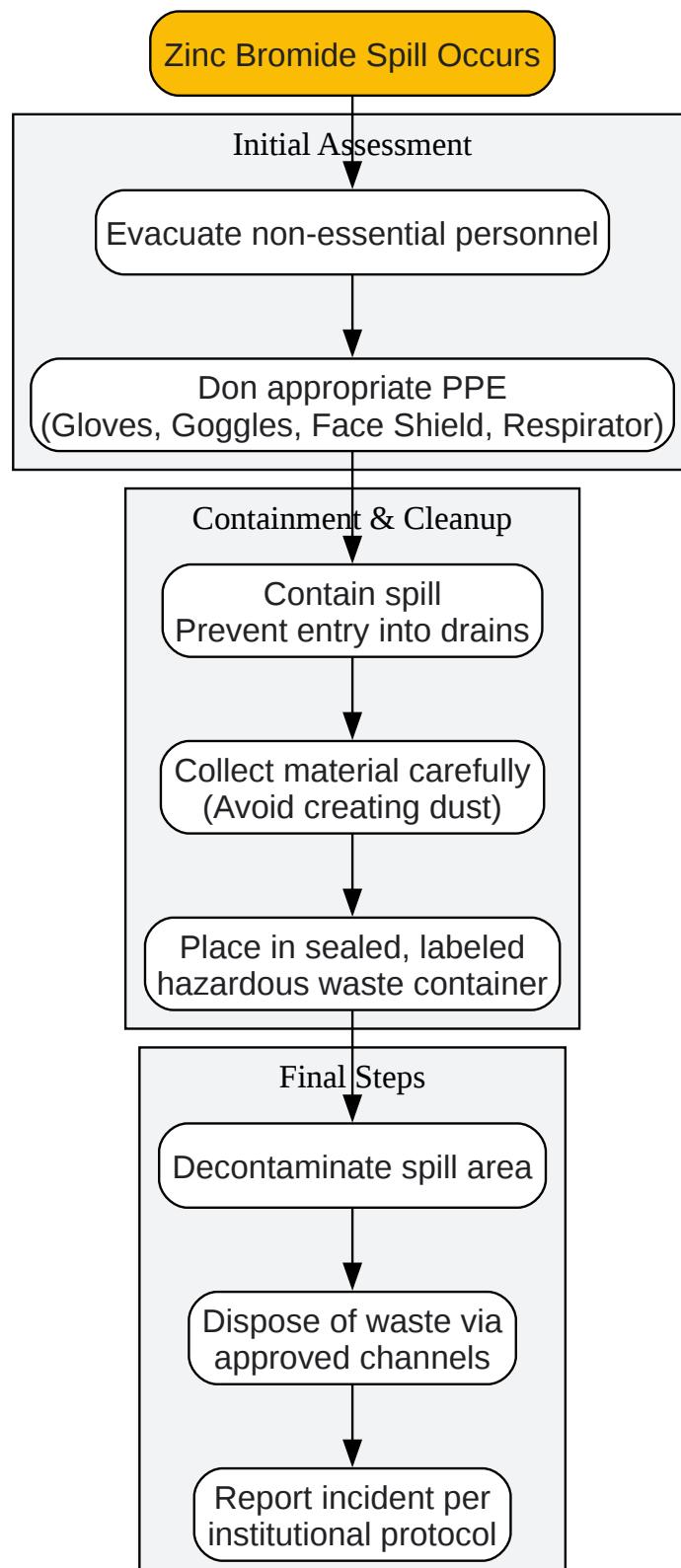
- H302: Harmful if swallowed.[2][5]
- H314: Causes severe skin burns and eye damage.[2][5]
- H317: May cause an allergic skin reaction.[2][19]
- H411: Toxic to aquatic life with long lasting effects.[2][19]

### Precautionary Measures & Personal Protective Equipment (PPE):

- **Engineering Controls:** Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Eyewash stations and emergency showers

must be readily accessible.[20][21]

- Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the solid or its solutions.[20]
- Skin Protection: Wear a full protective suit and chemical-resistant gloves (e.g., neoprene or nitrile).[19] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
- Respiratory Protection: If engineering controls are insufficient or during spill clean-up, use a certified respirator with appropriate cartridges.[2]
- Hygiene: Do not eat, drink, or smoke in the work area.[20] Wash hands thoroughly after handling, even if no direct contact is known to have occurred.[2][20]


#### First Aid Procedures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if present.[2][20][21] Seek immediate medical attention from an ophthalmologist.
- Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[20] Call a physician immediately.
- Ingestion: Do NOT induce vomiting due to the risk of perforation.[21] If the victim is conscious, rinse their mouth and have them drink water (two glasses at most). Seek immediate medical attention.[2]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[21]

#### Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated place.[2][20] Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[2] Store locked up and away from incompatible materials like strong oxidizing agents and reactive metals (e.g., potassium, sodium).[20][21]

- Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.[20] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2][19]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Zinc bromide - Wikipedia [en.wikipedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Zinc Bromide [commonorganicchemistry.com]
- 4. scbt.com [scbt.com]
- 5. Zinc Bromide | 7699-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Zinc bromide - Zinc dibromide, Zinc bromide [sigmaaldrich.com]
- 7. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zinc bromide: a catalyst in organic synthesis\_Chemicalbook [chemicalbook.com]
- 9. Top Industrial Uses of Zinc Bromide Brine: Benefits and Applications - Bromide Manufacturer and Exporter [bromideindia.com]
- 10. Zinc Bromide in Pharmaceuticals: Emerging Trends and Applications - Bromide Manufacturer and Exporter [bromideindia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3286095A - Zinc bromide radiation-shielding window maintained under an inert gas atmosphere - Google Patents [patents.google.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Zinc–bromine battery - Wikipedia [en.wikipedia.org]
- 15. sandia.gov [sandia.gov]
- 16. Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solarkobo.com [solarkobo.com]
- 18. The Advantages of Zinc-Bromine Batteries in Energy Storage - Seplos Technology [seplos.com]
- 19. kazmi.kz [kazmi.kz]

- 20. nj.gov [nj.gov]
- 21. tigercalcium.com [tigercalcium.com]
- To cite this document: BenchChem. [Introduction: Defining Zinc Bromide and Its Core Identity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051497#cas-number-and-safety-data-sheet-for-zinc-bromide>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)